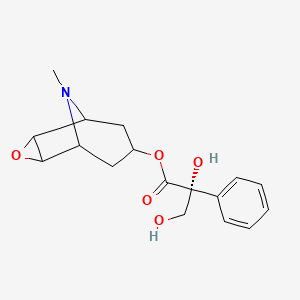

Anisodine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C17H21NO5 |

|---|---|

Molecular Weight |

319.4 g/mol |

IUPAC Name |

(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) (2R)-2,3-dihydroxy-2-phenylpropanoate |

InChI |

InChI=1S/C17H21NO5/c1-18-12-7-11(8-13(18)15-14(12)23-15)22-16(20)17(21,9-19)10-5-3-2-4-6-10/h2-6,11-15,19,21H,7-9H2,1H3/t11?,12?,13?,14?,15?,17-/m0/s1 |

InChI Key |

JEJREKXHLFEVHN-VIFSAKLVSA-N |

Isomeric SMILES |

CN1C2CC(CC1C3C2O3)OC(=O)[C@](CO)(C4=CC=CC=C4)O |

Canonical SMILES |

CN1C2CC(CC1C3C2O3)OC(=O)C(CO)(C4=CC=CC=C4)O |

Origin of Product |

United States |

Foundational & Exploratory

Anisodine's Neuroprotective Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anisodine, a tropane alkaloid derived from the plant Anisodus tanguticus, has demonstrated significant neuroprotective properties in various preclinical models of neurological disorders. As an anticholinergic agent, its primary mechanism of action involves the blockade of muscarinic acetylcholine receptors.[1][2] However, its therapeutic effects extend beyond this, encompassing anti-oxidative, anti-inflammatory, and anti-apoptotic activities. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's neuroprotective effects, with a focus on its impact on key signaling pathways, supported by quantitative data and detailed experimental methodologies.

Core Mechanism: Muscarinic Receptor Antagonism

This compound functions as a non-specific muscarinic acetylcholine receptor (mAChR) antagonist, interfering with the binding of acetylcholine in the central nervous system.[1][3] This action is central to its neuroprotective effects, particularly in the context of ischemic injury. Studies have shown that this compound can modulate the expression of multiple mAChR subtypes (M1, M2, M4, and M5) that are upregulated during hypoxia/reoxygenation.[4] The M2 receptor, in particular, has been identified as a potential key target for this compound's therapeutic actions.[5]

Key Neuroprotective Pathways

This compound exerts its neuroprotective effects through multiple interconnected pathways:

-

Anti-Oxidative Stress: this compound has been shown to mitigate oxidative stress by modulating the levels of key enzymes and byproducts. It significantly increases the activity of superoxide dismutase (SOD), a critical antioxidant enzyme, while reducing the levels of malondialdehyde (MDA), a marker of lipid peroxidation.[5] This reduction in oxidative stress is further supported by its ability to decrease reactive oxygen species (ROS) levels.[5]

-

Anti-Apoptosis: this compound demonstrates potent anti-apoptotic properties by modulating the expression of key regulatory proteins. It upregulates the anti-apoptotic protein Bcl-2 and downregulates the pro-apoptotic protein Bax.[6] This modulation of the Bcl-2 family of proteins is a crucial mechanism in preventing neuronal cell death. Furthermore, this compound has been shown to reduce the number of TUNEL-positive cells, providing direct evidence of its anti-apoptotic effects in a dose-dependent manner.[5]

-

PI3K/Akt/GSK-3β Signaling Pathway: this compound has been found to activate the PI3K/Akt signaling pathway, a critical regulator of cell survival and apoptosis.[6] By promoting the phosphorylation of Akt and its downstream target, glycogen synthase kinase-3β (GSK-3β), this compound attenuates neuronal cell death and apoptosis.[7]

-

ERK1/2/HIF-1α/VEGF Signaling Pathway: In conditions of hypoxia, this compound has been shown to modulate the ERK1/2/HIF-1α/VEGF signaling pathway. It attenuates the hypoxia-induced upregulation of hypoxia-inducible factor-1α (HIF-1α) and vascular endothelial growth factor (VEGF), while restoring the levels of phosphorylated extracellular signal-regulated kinase (p-ERK1/2).[8][9]

-

Calcium Signaling: this compound has been observed to inhibit calcium ion influx in a concentration-dependent manner, which is a key event in excitotoxicity and neuronal injury.[4] By preventing calcium overload, this compound helps maintain cellular homeostasis and prevents the activation of downstream cell death pathways.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies investigating the neuroprotective effects of this compound.

Table 1: Effect of this compound on Markers of Oxidative Stress

| Parameter | Model | Treatment Group | Control Group Value (Mean ± SD) | This compound-Treated Group Value (Mean ± SD) | Fold Change/Percent Change | Reference |

| SOD Activity (U/mL) | Vascular Dementia Rat Model | High-Dose this compound | 44.22 ± 7.11 | 98.67 ± 0.86 | ~2.23-fold increase | [5] |

| MDA Level (nmol/mL) | Vascular Dementia Rat Model | High-Dose this compound | 17.74 ± 1.00 | Not specified, but significantly reduced | Significant reduction | [5] |

| ROS Levels | HT22 & NSC-34 cells | This compound (dose-dependent) | Not specified | Dose-dependent decrease | Dose-dependent reduction | [5] |

Table 2: Effect of this compound on Apoptosis

| Parameter | Model | Treatment Group | Control Group Value (%) | This compound-Treated Group Value (%) | Percent Reduction | Reference |

| TUNEL Positive Cells | Vascular Dementia Rat Model | Low-Dose this compound | 36.10 ± 9.07 | 9.60 ± 5.63 | ~73.4% reduction | [5] |

| TUNEL Positive Cells | Vascular Dementia Rat Model | Medium-Dose this compound | 36.10 ± 9.07 | 3.43 ± 0.92 | ~90.5% reduction | [5] |

| TUNEL Positive Cells | Vascular Dementia Rat Model | High-Dose this compound | 36.10 ± 9.07 | Not specified, but significantly reduced | Significant reduction | [5] |

Experimental Protocols

Animal Models

-

Vascular Dementia (VD) Rat Model:

-

Animal: Sprague-Dawley (SD) rats.

-

Procedure: Permanent bilateral common carotid artery occlusion is performed to induce chronic cerebral hypoperfusion, leading to vascular dementia.

-

Evaluation: Neurological function is assessed using the Bederson scale, and limb coordination is evaluated with the pole climbing test.[5]

-

-

Chronic Cerebral Hypoperfusion (CCH) Rat Model:

-

Animal: Adult male Sprague-Dawley rats.

-

Procedure: The model is established by the permanent ligation of the bilateral common carotid arteries (two-vessel occlusion).

-

Evaluation: Cognitive behavior is examined using the Morris Water Maze test. Neuronal survival and apoptosis are evaluated by Nissl staining and TUNEL staining.[7]

-

In Vitro Models

-

Cell Lines: HT22 (murine hippocampal neuronal cells) and NSC-34 (motor neuron-like hybrid cells) are used to study oxidative stress.[5] HM (microglial cells) and SVG12 (astrocytes) are used to investigate mechanisms under hypoxic conditions.[4] Rat retinal progenitor cells (RPCs) and brain neural stem cells (BNSCs) are used to study the effects on proliferation and calcium overload under hypoxia.[8][9]

Key Experimental Assays

-

TUNEL Assay for Apoptosis:

-

Principle: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

-

General Procedure:

-

Tissue sections or cells are fixed and permeabilized.

-

Terminal deoxynucleotidyl transferase (TdT) is used to incorporate labeled dUTPs at the 3'-hydroxyl ends of fragmented DNA.

-

The labeled cells are then visualized using fluorescence microscopy or colorimetric detection.[5]

-

-

-

ELISA for SOD and MDA:

-

Principle: Enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of superoxide dismutase (SOD) activity and malondialdehyde (MDA) concentration in serum and brain tissue homogenates.

-

General Procedure:

-

Samples are added to microplate wells pre-coated with a specific antibody.

-

A biotin-conjugated antibody and enzyme-conjugated avidin are added sequentially.

-

A substrate solution is added, and the color development is measured spectrophotometrically. The intensity of the color is proportional to the amount of SOD or MDA present.[5]

-

-

-

DCFH-DA for ROS Measurement:

-

Principle: Dichloro-dihydro-fluorescein diacetate (DCFH-DA) is a cell-permeable probe used to detect intracellular reactive oxygen species (ROS).

-

General Procedure:

-

Cells are loaded with DCFH-DA.

-

Inside the cell, esterases cleave the acetate groups, and the non-fluorescent DCFH is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

The fluorescence intensity is measured using a fluorescence microscope or flow cytometer and is proportional to the level of intracellular ROS.[5]

-

-

-

Western Blot for Protein Expression:

-

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins, such as Bcl-2, Bax, p-Akt, and p-GSK-3β.[7]

-

General Procedure:

-

Protein lysates are separated by SDS-PAGE.

-

The separated proteins are transferred to a membrane.

-

The membrane is incubated with primary antibodies specific to the target proteins, followed by incubation with enzyme-linked secondary antibodies.

-

The protein bands are visualized using a chemiluminescent substrate.

-

-

Signaling Pathway and Experimental Workflow Visualizations

Caption: this compound's neuroprotective signaling pathways.

Caption: General experimental workflow for this compound studies.

Conclusion

This compound presents a multifaceted approach to neuroprotection, primarily initiated by its antagonism of muscarinic acetylcholine receptors. This action triggers a cascade of downstream effects, including the attenuation of oxidative stress, inhibition of apoptosis, and modulation of key pro-survival signaling pathways like PI3K/Akt and ERK1/2. The quantitative data from preclinical studies strongly support its potential as a therapeutic agent for neurological conditions characterized by neuronal damage. Further research, particularly well-designed clinical trials, is warranted to translate these promising preclinical findings into effective treatments for patients. This guide provides a comprehensive overview of the current understanding of this compound's neuroprotective mechanisms, offering a valuable resource for researchers and drug development professionals in the field.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Neuroprotective Effects of this compound Hydromide in a Rat Model of Vascular Dementia and the Antioxidative Stress Mechanisms Involved [jsu-mse.com]

- 4. mdpi.com [mdpi.com]

- 5. Low Dose of this compound Hydrobromide Induced Neuroprotective Effects in Chronic Cerebral Hypoperfusion Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Identification of Ischemic Regions in a Rat Model of Stroke | PLOS One [journals.plos.org]

- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 9. Endothelin-1 Induced Middle Cerebral Artery Occlusion Model for Ischemic Stroke with Laser Doppler Flowmetry Guidance in Rat - PMC [pmc.ncbi.nlm.nih.gov]

Anisodine as a Muscarinic Acetylcholine Receptor Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anisodine, a tropane alkaloid naturally found in plants of the Solanaceae family, notably Anisodus tanguticus, is recognized for its activity as a muscarinic acetylcholine receptor (mAChR) antagonist.[1] As an anticholinergic agent, this compound competitively inhibits the binding of the neurotransmitter acetylcholine to its receptors, thereby blocking parasympathetic nerve impulses.[2][3] This antagonistic action underlies its various physiological effects, including mydriasis (pupil dilation), neuroprotection, and modulation of the autonomic nervous system. This compound has been a subject of interest for its potential therapeutic applications, particularly in ophthalmology and for the treatment of certain neurological and circulatory conditions.[2]

This technical guide provides an in-depth overview of this compound's role as a muscarinic acetylcholine receptor antagonist, focusing on its binding characteristics, the signaling pathways it modulates, and the experimental protocols used for its characterization.

Quantitative Analysis of Receptor Binding

Table 1: Comparative Binding Affinities of Anisodamine and Atropine for Muscarinic Acetylcholine Receptor Subtypes

| Compound | Receptor Subtype | pKB | Ki (nM) | IC50 (nM) |

| Anisodamine | M1 | 7.86 | - | - |

| M2 | 7.78 | - | - | |

| Atropine | M1 | - | 1.27 ± 0.36 | 2.22 ± 0.60 |

| M2 | - | 3.24 ± 1.16 | 4.32 ± 1.63 | |

| M3 | - | 2.21 ± 0.53 | 4.16 ± 1.04 | |

| M4 | - | 0.77 ± 0.43 | 2.38 ± 1.07 | |

| M5 | - | 2.84 ± 0.84 | 3.39 ± 1.16 |

Data for Anisodamine is presented as pKB values from functional inhibition studies. Data for Atropine is presented as Ki and IC50 values from radioligand binding assays. It is important to note that anisodamine is a close structural analog of this compound, and its binding profile is expected to be similar.

Signaling Pathways Modulated by this compound

Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs) that mediate diverse cellular responses through different signaling cascades. This compound, as a non-selective antagonist, is expected to inhibit the downstream signaling of all five muscarinic receptor subtypes.

The M1, M3, and M5 receptor subtypes primarily couple to Gq/11 proteins. Upon activation by acetylcholine, this G protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This compound blocks this cascade by preventing the initial receptor activation.

The M2 and M4 receptor subtypes are coupled to Gi/o proteins. Activation of these receptors by acetylcholine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). The βγ subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as activating G protein-coupled inwardly-rectifying potassium (GIRK) channels. This compound's antagonism at M2 and M4 receptors prevents these inhibitory effects.

Experimental Protocols for Characterization

The antagonistic properties of this compound at muscarinic receptors can be characterized using a variety of in vitro assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the affinity of a compound for a receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of this compound for each of the five muscarinic receptor subtypes (M1-M5).

Materials:

-

Cell membranes expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

-

Radioligand: [3H]-N-methylscopolamine ([3H]-NMS) or other suitable radiolabeled muscarinic antagonist.

-

This compound hydrobromide.

-

Non-labeled competing ligand (e.g., atropine or scopolamine) for determination of non-specific binding.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (pre-treated with polyethylenimine).

-

Cell harvester.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Compound Preparation: Prepare a series of dilutions of this compound in assay buffer.

-

Assay Setup: In a 96-well plate, add in the following order:

-

Assay buffer.

-

Cell membranes (typically 10-50 µg of protein per well).

-

This compound solution at various concentrations (for competition curve) or buffer (for total binding) or a high concentration of a non-labeled antagonist (for non-specific binding).

-

Radioligand ([3H]-NMS) at a concentration close to its Kd.

-

-

Incubation: Incubate the plate at room temperature (or other optimized temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium, a hallmark of Gq-coupled receptor activation (M1, M3, M5).

Objective: To determine the functional potency of this compound in blocking agonist-induced calcium release mediated by M1, M3, and M5 receptors.

Materials:

-

Cells stably expressing a single human muscarinic receptor subtype (M1, M3, or M5).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Muscarinic agonist (e.g., carbachol or acetylcholine).

-

This compound hydrobromide.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

96- or 384-well black-walled, clear-bottom microplates.

-

Fluorescence plate reader with kinetic reading capability and automated liquid handling.

Procedure:

-

Cell Plating: Seed the cells into the microplates and allow them to attach and grow to confluence.

-

Dye Loading: Incubate the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

-

Compound Addition:

-

Add this compound at various concentrations to the wells and incubate for a predetermined time to allow for receptor binding.

-

Place the plate in the fluorescence plate reader.

-

-

Agonist Stimulation and Measurement:

-

Establish a baseline fluorescence reading.

-

Inject the muscarinic agonist at a concentration that elicits a submaximal response (e.g., EC80).

-

Immediately begin kinetic measurement of fluorescence intensity over time.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

GTPγS Binding Assay

This functional assay measures the activation of G proteins, which is a proximal event in GPCR signaling. It can be used to assess the ability of an antagonist to block agonist-stimulated G protein activation for all muscarinic receptor subtypes.

Objective: To determine the functional potency of this compound in blocking agonist-induced G protein activation mediated by M1-M5 receptors.

Materials:

-

Cell membranes expressing a single human muscarinic receptor subtype.

-

[35S]GTPγS (a non-hydrolyzable GTP analog).

-

Muscarinic agonist (e.g., carbachol).

-

This compound hydrobromide.

-

GDP.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Cell harvester.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Compound and Membrane Preparation: Prepare dilutions of this compound and the agonist. Thaw and resuspend the cell membranes in the assay buffer.

-

Assay Setup: In a 96-well plate, add:

-

Assay buffer.

-

Cell membranes.

-

This compound at various concentrations.

-

Muscarinic agonist at a fixed concentration (e.g., EC50).

-

GDP.

-

Initiate the reaction by adding [35S]GTPγS.

-

-

Incubation: Incubate the plate at 30°C for 30-60 minutes.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis:

-

Calculate the net agonist-stimulated [35S]GTPγS binding.

-

Plot the percentage of inhibition of the agonist-stimulated response against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

Conclusion

This compound is a non-selective muscarinic acetylcholine receptor antagonist that exerts its physiological effects by competitively blocking the binding of acetylcholine to all five receptor subtypes. This antagonism inhibits both Gq/11- and Gi/o-mediated signaling pathways, leading to a broad range of anticholinergic effects. While specific binding affinity data for this compound is limited, the data from its close structural analogs, anisodamine and atropine, suggest a high affinity for all muscarinic receptor subtypes. The experimental protocols detailed in this guide provide a framework for the comprehensive characterization of this compound and other novel muscarinic receptor antagonists, which is essential for their further development as potential therapeutic agents.

References

Anisodine's Profile as an α1-Adrenergic Receptor Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anisodine, a tropane alkaloid derived from Anisodus tanguticus, is traditionally recognized for its anticholinergic properties. However, a body of evidence demonstrates its activity as an antagonist of α1-adrenergic receptors. This technical guide provides an in-depth analysis of the α1-adrenergic receptor antagonist properties of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in pharmacology and drug development exploring the therapeutic potential and mechanism of action of this compound.

Introduction to α1-Adrenergic Receptors and this compound

α1-Adrenergic receptors are members of the G protein-coupled receptor (GPCR) superfamily and are crucial mediators of the sympathetic nervous system.[1] These receptors are activated by the endogenous catecholamines, norepinephrine and epinephrine.[2] There are three main subtypes of α1-adrenergic receptors: α1A, α1B, and α1D, all of which couple to Gq/11 proteins.[3][4] Activation of α1-adrenergic receptors initiates a signaling cascade that primarily involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] This cascade culminates in an increase in intracellular calcium concentrations, resulting in smooth muscle contraction and other physiological responses.[4]

This compound is a naturally occurring compound that has been investigated for various pharmacological activities.[5] While its primary classification is as a muscarinic acetylcholine receptor antagonist, research has also established its role as an α1-adrenergic receptor antagonist.[5][6] This dual antagonism may contribute to its observed therapeutic effects, particularly in conditions such as acute circulatory shock.

Quantitative Analysis of this compound's α1-Adrenergic Antagonism

The primary evidence for this compound's α1-adrenergic receptor antagonism comes from radioligand binding assays and functional studies on isolated tissues. The key findings from the seminal study by Varma and Yue (1986) are summarized below.

Radioligand Binding Affinity

Competitive binding assays were performed using the selective α1-adrenoceptor antagonist radioligand, [3H]-WB-4101, on rat cardiac and brain tissue membrane preparations. The ability of this compound and other compounds to displace this radioligand indicates their affinity for the α1-adrenergic receptor.

Table 1: Inhibition of [3H]-WB-4101 Binding to Rat Cardiac and Brain α1-Adrenoceptors

| Compound | Tissue | IC50 (μM) |

| This compound | Cardiac | 13.0 |

| Brain | 11.0 | |

| Anisodamine | Cardiac | 3.5 |

| Brain | 2.8 | |

| Prazosin | Cardiac | 0.0012 |

| Brain | 0.0009 | |

| Atropine | Cardiac | 1.1 |

| Brain | 0.9 | |

| Scopolamine | Cardiac | 8.0 |

| Brain | 6.5 |

Data extracted from Varma & Yue, 1986. IC50 values represent the concentration of the drug required to inhibit 50% of the specific binding of [3H]-WB-4101.

Functional Antagonism in Isolated Tissues

The antagonistic effect of this compound on α1-adrenergic receptor-mediated physiological responses was assessed by its ability to inhibit phenylephrine-induced contractions in isolated rat aortic strips and the positive inotropic effect in isolated rat left atria. The potency of the antagonists is expressed as the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve.

Table 2: Antagonism of Phenylephrine-Induced Responses in Isolated Rat Tissues

| Compound | Tissue | pA2 Value |

| This compound | Aortic Strip | 5.20 |

| Left Atria | 5.31 | |

| Anisodamine | Aortic Strip | 5.85 |

| Left Atria | 5.92 | |

| Prazosin | Aortic Strip | 9.05 |

| Left Atria | 9.15 | |

| Atropine | Aortic Strip | 6.25 |

| Left Atria | 6.31 | |

| Scopolamine | Aortic Strip | 5.50 |

| Left Atria | 5.62 |

Data extracted from Varma & Yue, 1986.

The data clearly indicate that this compound is a competitive antagonist at α1-adrenergic receptors, albeit with a lower potency compared to the selective α1-antagonist prazosin and the related compound anisodamine. It is important to note that the authors of the primary study suggest that it is unlikely that this compound produces a significant adrenoceptor blockade in the clinically used dose-range.[6]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's α1-adrenergic antagonist properties.

Radioligand Binding Assay for α1-Adrenoceptors

Objective: To determine the binding affinity of this compound for α1-adrenergic receptors in rat cardiac and brain tissues using a competitive radioligand binding assay.

Materials:

-

Tissues: Male Wistar rat hearts and brains.

-

Radioligand: [3H]-WB-4101 (a selective α1-adrenoceptor antagonist).

-

Buffers:

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.

-

Incubation Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

-

-

Competitors: this compound, anisodamine, prazosin, atropine, scopolamine.

-

Non-specific binding control: Phentolamine (10 μM).

-

Equipment: Homogenizer, refrigerated centrifuge, scintillation counter, glass fiber filters.

Procedure:

-

Membrane Preparation:

-

Excise rat hearts and brains and place them in ice-cold homogenization buffer.

-

Homogenize the tissues using a Polytron homogenizer.

-

Centrifuge the homogenate at 1,000 g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 48,000 g for 20 minutes at 4°C.

-

Resuspend the pellet (crude membrane preparation) in incubation buffer.

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., Lowry assay).

-

-

Binding Assay:

-

In a final volume of 1 ml of incubation buffer, add the following components in order:

-

Membrane preparation (approximately 200 μg of protein).

-

Varying concentrations of the competitor drug (this compound or other test compounds).

-

[3H]-WB-4101 at a final concentration of 0.5 nM.

-

-

For the determination of non-specific binding, add phentolamine (10 μM) instead of the competitor drug.

-

For the determination of total binding, add incubation buffer instead of the competitor drug.

-

Incubate the mixture at 25°C for 30 minutes.

-

Terminate the incubation by rapid vacuum filtration through glass fiber filters.

-

Wash the filters three times with 5 ml of ice-cold incubation buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) from the resulting sigmoidal curve using non-linear regression analysis.

-

Functional Antagonism in Isolated Rat Aortic Strips

Objective: To determine the functional antagonist potency (pA2 value) of this compound against phenylephrine-induced contractions in isolated rat thoracic aorta.

Materials:

-

Tissue: Thoracic aorta from male Wistar rats.

-

Agonist: Phenylephrine.

-

Antagonist: this compound.

-

Physiological Salt Solution: Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.7), gassed with 95% O2 and 5% CO2.

-

Equipment: Organ bath, isometric force transducer, data acquisition system.

Procedure:

-

Tissue Preparation:

-

Excise the thoracic aorta and place it in Krebs-Henseleit solution.

-

Clean the aorta of adhering fat and connective tissue.

-

Cut the aorta into helical strips (approximately 2 mm wide and 15 mm long).

-

Suspend the aortic strips in a 10 ml organ bath containing Krebs-Henseleit solution maintained at 37°C and gassed with 95% O2 and 5% CO2.

-

Apply an initial resting tension of 2 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.

-

-

Experimental Protocol:

-

Obtain a cumulative concentration-response curve for phenylephrine by adding the agonist in increasing concentrations to the organ bath.

-

After washing the tissue and allowing it to return to baseline, incubate the aortic strip with a known concentration of this compound for 30 minutes.

-

In the presence of this compound, obtain a second cumulative concentration-response curve for phenylephrine.

-

Repeat this procedure with at least three different concentrations of this compound.

-

-

Data Analysis (Schild Plot):

-

Calculate the dose ratio (DR) for each concentration of this compound. The dose ratio is the ratio of the EC50 of phenylephrine in the presence of the antagonist to the EC50 of phenylephrine in the absence of the antagonist.

-

Construct a Schild plot by graphing log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.

-

The pA2 value is determined as the x-intercept of the linear regression line of the Schild plot. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.

-

Signaling Pathways and Visualizations

α1-Adrenergic Receptor Signaling Pathway

Activation of α1-adrenergic receptors by an agonist like norepinephrine leads to a cascade of intracellular events. This compound, as a competitive antagonist, prevents the initiation of this cascade by blocking the binding of agonists to the receptor.

Caption: α1-Adrenergic receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Radioligand Binding Assay

The workflow for a competitive radioligand binding assay involves several key steps, from tissue preparation to data analysis.

Caption: Workflow for the α1-adrenergic receptor radioligand binding assay.

Logical Relationship: this compound as a Competitive Antagonist

The relationship between an agonist, a competitive antagonist like this compound, and the receptor can be visualized to illustrate the mechanism of action.

Caption: Competitive antagonism of this compound at the α1-adrenergic receptor.

Conclusion

This compound exhibits demonstrable antagonist activity at α1-adrenergic receptors. Quantitative data from radioligand binding and functional assays confirm this property, although its potency is lower than that of reference α1-antagonists. The detailed experimental protocols provided herein offer a basis for the replication and further investigation of this compound's pharmacological profile. The illustrated signaling pathways and experimental workflows serve to contextualize the mechanism of action and the methodologies employed in its characterization. For drug development professionals, the α1-adrenergic antagonist properties of this compound should be considered in the evaluation of its overall pharmacological effects and potential therapeutic applications, particularly in concert with its well-established anticholinergic activity. Further research is warranted to explore the selectivity of this compound for α1-adrenergic receptor subtypes and to fully elucidate the clinical significance of its α1-blocking activity.

References

- 1. α1-Adrenoceptor Characteristics and Modulators [sigmaaldrich.com]

- 2. Adrenoceptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Alpha1-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Adrenoceptor blocking properties of atropine-like agents anisodamine and this compound on brain and cardiovascular tissues of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Adrenoceptor blocking properties of atropine-like agents anisodamine and this compound on brain and cardiovascular tissues of rats - PMC [pmc.ncbi.nlm.nih.gov]

The Botanical Treasury of the Tibetan Plateau: A Technical Guide to Anisodine from Anisodus tanguticus

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Analysis of Anisodine in Anisodus tanguticus

The concentration of this compound in Anisodus tanguticus can vary significantly depending on the geographical origin, the part of the plant harvested, and cultivation conditions. The roots are the primary source of this valuable alkaloid.[1]

Table 1: this compound Content in Anisodus tanguticus (Wild Populations)

| Plant Part | This compound Content (mg/g dry weight) | Geographical Origin | Reference |

| Roots | 0.10 - 1.87 | Qinghai-Tibet Plateau (Sichuan, Gansu, Qinghai) | [2] |

| Aerial Parts | 0.03 - 2.64 | Qinghai-Tibet Plateau (Sichuan, Gansu, Qinghai) | [2] |

| Roots | Average: 1.19 | Qinghai-Tibet Plateau | [3] |

Table 2: Influence of Cultivation Practices on this compound Content in Anisodus tanguticus

| Cultivation Parameter | Condition | This compound Content (% of dry weight) | Reference |

| Planting Density | 30 x 50 cm | ~0.032 (underground) | [4] |

| 40 x 50 cm | ~0.047 (underground) | [4] | |

| 50 x 50 cm | ~0.020 (underground) | [4] | |

| 60 x 50 cm | ~0.024 (underground) | [4] | |

| Nitrogen Fertilization | 225 kg/ha | Highest alkaloid content | [5][6] |

| Potassium Fertilization | 75 kg/ha | Effective for alkaloid content | [5][6] |

Experimental Protocols

Extraction of this compound for Quantitative Analysis

This protocol is adapted from methodologies described for the analysis of tropane alkaloids in Anisodus tanguticus.[2][7][8]

Materials:

-

Dried and powdered plant material (roots or aerial parts) of Anisodus tanguticus

-

Methanol (with 2% formic acid)

-

Water (with 2% formic acid)

-

Sonicator

-

Centrifuge

-

0.22 µm membrane filter

Procedure:

-

Weigh 0.2 g of the powdered plant sample.

-

Add 8 mL of methanol (containing 2% formic acid) and 2 mL of water (containing 2% formic acid) to the sample.

-

Sonicate the mixture for 30 minutes at room temperature.

-

Centrifuge the suspension for 10 minutes.

-

Filter the supernatant through a 0.22 µm membrane filter prior to analysis.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

The following is a representative HPLC method for the quantification of this compound.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

C18 analytical column (e.g., 250.0 mm × 4.6 mm).

Chromatographic Conditions:

-

Mobile Phase: Acetonitrile and 30 mmol/L potassium dihydrogen phosphate (containing 0.08% triethylamine, with pH adjusted to 6.0 using phosphoric acid) in a ratio of 13:87.[4]

-

Detection Wavelength: 210 nm.[4]

-

Column Temperature: 35 °C.[4]

-

Flow Rate: 0.2 mL/min.[4]

-

Injection Volume: 10 µL.[4]

Standard Preparation:

-

Accurately weigh a reference standard of this compound and dissolve it in the mobile phase to prepare a stock solution.

-

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to establish a calibration curve.

Large-Scale Extraction and Purification of Tropane Alkaloids (General Procedure)

Principle: Tropane alkaloids are basic compounds that are soluble in organic solvents in their free base form and in acidic aqueous solutions in their salt form. This property is exploited for their selective extraction and purification.

Generalized Workflow:

-

Acidic Extraction: The powdered plant material is extracted with an acidic aqueous solution (e.g., dilute sulfuric acid or hydrochloric acid) to protonate the alkaloids and bring them into the aqueous phase.

-

Basification and Liquid-Liquid Extraction: The acidic extract is filtered, and the filtrate is made alkaline (e.g., with ammonia or sodium carbonate) to deprotonate the alkaloids into their free base form. The aqueous solution is then extracted with an immiscible organic solvent (e.g., chloroform or dichloromethane) to transfer the alkaloids into the organic phase.

-

Solvent Evaporation: The organic solvent is evaporated under reduced pressure to yield a crude alkaloid extract.

-

Chromatographic Purification: The crude extract is subjected to chromatographic techniques such as column chromatography (using silica gel or alumina) or preparative HPLC to isolate and purify this compound from other alkaloids and impurities.

Visualizations

Biosynthesis of Tropane Alkaloids

This compound is a tropane alkaloid, and its biosynthesis follows the general pathway established for this class of compounds, originating from the amino acid ornithine.

Caption: Generalized biosynthetic pathway of this compound.

Experimental Workflow for this compound Quantification

The following diagram illustrates the logical flow of the experimental process for quantifying this compound from Anisodus tanguticus.

Caption: Workflow for this compound quantification.

Conclusion

Anisodus tanguticus remains a vital natural source of the pharmaceutically important alkaloid, this compound. This guide has provided a comprehensive overview of the quantitative data, experimental protocols for extraction and analysis, and a visualization of the biosynthetic pathway and experimental workflow. For drug development professionals, the variability in this compound content based on geographical and cultivation factors underscores the importance of standardized cultivation and harvesting practices to ensure a consistent and high-quality raw material supply. Further research into optimizing large-scale purification protocols and exploring the genetic regulation of this compound biosynthesis could unlock even greater potential for this valuable medicinal plant.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. P-Anisidine | C7H9NO | CID 7732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Optimization of Tropane Alkaloids Extraction from Anisodus luridus Utilizing Response Surface Methodology and Quality Assessment through UPLC Fingerprinting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Separation and detection of tropane alkaloids in Anisodus tanguticus by capillary electrophoresis-electrochemiluminescence - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. This compound [chemicalbook.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Pharmacological profile of Anisodine hydrobromide

An in-depth technical guide on the core pharmacological profile of Anisodine hydrobromide, designed for researchers, scientists, and drug development professionals.

Abstract

This compound hydrobromide, a tropane alkaloid derived from the plant Anisodus tanguticus, is a non-specific muscarinic acetylcholine receptor antagonist with a range of therapeutic applications.[1][2] Primarily utilized in China, its pharmacological profile is characterized by anticholinergic, neuroprotective, anti-inflammatory, and vasodilatory properties.[1][3][4] This document provides a comprehensive overview of its mechanism of action, pharmacodynamics, pharmacokinetics, and safety profile, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows. This compound hydrobromide acts by competitively blocking muscarinic receptors in both the central and peripheral nervous systems, leading to effects such as improved microcirculation, reduction of muscle spasms, and neuroprotection against ischemic injury.[1][4] It has demonstrated clinical efficacy in treating conditions like acute ischemic stroke and septic shock.[4][5] This guide synthesizes current research to serve as a technical resource for professionals in the field of pharmacology and drug development.

Introduction

This compound hydrobromide, also known as 654-2, is a tropane alkaloid extracted from the roots of Anisodus tanguticus, a medicinal plant from the Solanaceae family.[1][6] It was developed to improve the chemical instability of its parent compound, this compound.[2] Structurally similar to other belladonna alkaloids like atropine and scopolamine, it functions as an anticholinergic agent.[7][8] However, it possesses a distinct pharmacological profile, notably exhibiting lower toxicity than atropine while being able to penetrate the blood-brain barrier more effectively than scopolamine.[6] Its primary clinical applications are in the management of vascular and neurological conditions, including cerebral infarction, septic shock, and certain ophthalmic diseases.[1][4][5]

Mechanism of Action

Primary Mechanism: Muscarinic Receptor Antagonism

The principal mechanism of action for this compound hydrobromide is its function as a non-specific, competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[2] By binding to these receptors on cells in the central and peripheral nervous systems, it prevents the neurotransmitter acetylcholine from exerting its excitatory effects.[1][3] This blockade interrupts nerve impulse transmission associated with cholinergic pathways.[2][7]

Studies have shown that this compound hydrobromide interacts with all five muscarinic receptor subtypes (M1-M5).[9][10] In models of cerebral ischemia, it has been shown to reduce the exacerbated expression of M1, M2, M4, and M5 receptors in hypoxic brain tissue.[9] The neuroprotective effects appear to be particularly linked to the modulation of the M2 subtype.[9][10] Its antagonism of M3 receptors in the sphincter pupillae muscles of the eye leads to muscle relaxation and subsequent pupil dilation (mydriasis).[3]

Downstream Signaling and Cellular Effects

The antagonism of mAChRs initiates a cascade of downstream cellular effects that contribute to its therapeutic actions:

-

Neuroprotection: In the context of ischemic stroke, this compound hydrobromide's effects are linked to the inhibition of neuronal apoptosis, prevention of excessive calcium (Ca2+) influx, and anti-oxidative damage.[4][11] It has also been shown to activate the ERK1/2 signaling pathway, which is crucial for cell survival and differentiation.[4][11]

-

Anti-inflammatory Action: The compound exhibits anti-inflammatory properties by inhibiting the production and release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), particularly in models of septic shock.[3][5]

-

Improved Microcirculation: this compound hydrobromide possesses vasodilatory properties and improves microcirculation by reducing vascular resistance.[1] This action is vital for its efficacy in treating both cerebrovascular diseases and septic shock.[1][5] It may also have weak α1-adrenoceptor blocking properties, which could contribute to its effects on circulation.[7]

Pharmacodynamics

The pharmacodynamic effects of this compound hydrobromide are a direct result of its anticholinergic properties.

-

Central Nervous System: It can cross the blood-brain barrier, exerting neuroprotective effects in conditions like acute ischemic stroke.[6][11] Clinical meta-analyses have shown that treatment with this compound hydrobromide significantly improves neurological outcomes, as measured by the National Institutes of Health Stroke Scale (NIHSS) and modified Rankin Scale (mRS).[4]

-

Cardiovascular System: In conscious dogs, intravenous doses of 0.4 mg/kg and higher lead to a significant increase in heart rate and a shortening of PR and QTCV intervals.[2] At higher doses (1.6 mg/kg and above), it can also cause a transient increase in diastolic and mean blood pressure.[2]

-

Ocular Effects: Topical or systemic administration causes mydriasis, which is useful for ophthalmic examinations.[3]

-

Septic Shock: In animal models of septic shock, this compound hydrobromide improves both macro- and microcirculatory hemodynamics, restores blood flow, reduces heart rate, and suppresses the interaction between leukocytes and the endothelium.[5]

| Parameter | Drug | IC50 (ng/mL) | Relative Potency | Source |

| Muscarinic Receptor Antagonism | This compound | 10.15 | Base | [12] |

| Anisodamine | 5.30 | ~1.9x this compound | [12] | |

| Scopolamine | 0.24 | ~42x this compound | [12] | |

| Atropine | 0.05 | ~203x this compound | [12] |

| Outcome Measure | Result | 95% Confidence Interval | Significance (p-value) | Source |

| NIH Stroke Scale | MD = -1.53 | (-1.94, -1.12) | < 0.00001 | [4] |

| Modified Rankin Scale | MD = -0.89 | (-0.97, -0.81) | < 0.00001 | [4] |

| Barthel Index | MD = 10.65 | (4.30, 17.00) | 0.001 | [4] |

| Clinical Efficacy | RR = 1.2 | (1.08, 1.34) | 0.001 | [4] |

Pharmacokinetics

The pharmacokinetic profile of this compound hydrobromide is characterized by rapid absorption and wide distribution.

-

Absorption: Oral administration is absorbed rapidly and completely.[7] In rats, the time to maximum plasma concentration (Tmax) after oral administration is within 0.5 hours.[13] For acute conditions like stroke, intravenous injection is preferred for a rapid onset of action, typically within 15 to 30 minutes.[1]

-

Distribution: The drug is rapidly and extensively distributed to various tissues.[6] Following intravenous injection in rats, the highest concentrations are found in the kidney and stomach, with the lowest concentrations in the brain and fat.[14] This distribution pattern appears to be correlated with organ blood flow.[14] Despite lower relative concentrations, it effectively penetrates the blood-brain barrier.[6]

-

Metabolism: this compound hydrobromide is metabolized into several compounds. In rats, identified metabolites include norscopine, scopine, hydroxythis compound, and this compound N-oxide.[2] Its metabolism may be affected by drugs that induce or inhibit cytochrome P450 enzymes.[1]

-

Elimination: Plasma elimination is rapid, and studies in dogs show no evidence of accumulation with single dosing.[14]

| Parameter | 0.1 mg/kg Dose | 0.3 mg/kg Dose | 0.9 mg/kg Dose | Source |

| Cmax (ng/mL) | 43.3 ± 8.6 | 117.9 ± 40.2 | 348.6 ± 40.0 | [14] |

| AUC0-t (ng·h/mL) | 35.9 ± 6.6 | 159.6 ± 56.6 | 443.3 ± 50.3 | [14] |

| t1/2z (h) | 0.9 ± 0.3 | 1.5 ± 0.9 | 1.1 ± 0.2 | [14] |

| Vz (10⁵ L/kg) | 24.6 ± 7.0 | 37.0 ± 18.5 | 31.3 ± 4.3 | [14] |

| Clz (10⁵ L/(h·kg)) | 20.9 ± 5.3 | 17.9 ± 7.6 | 19.4 ± 2.2 | [14] |

Safety and Toxicology Profile

This compound hydrobromide is generally considered to be less toxic than other belladonna alkaloids such as atropine.[6][8]

-

Adverse Effects: The most common adverse effects are extensions of its anticholinergic activity, including dry mouth, blurred vision, tachycardia, and urinary retention.[1] In safety pharmacology studies using dogs, cardiovascular and respiratory effects (increased heart rate, accelerated breathing) were observed at intravenous doses of 0.4 mg/kg and higher, while a dose of 0.1 mg/kg (closer to the human equivalent dose) showed no deleterious effects.[2]

-

Drug Interactions: Co-administration with other anticholinergic agents can potentiate side effects.[1] Cholinergic drugs, such as those used for Alzheimer's disease, may counteract its therapeutic effects.[1]

-

Clinical Trial Safety: A meta-analysis of its use in acute ischemic stroke found no statistically significant difference in the rate of adverse events between the this compound hydrobromide group and control groups.[4]

Key Experimental Methodologies

In Vivo Pharmacokinetic Analysis in Beagle Dogs

This protocol is designed to determine the pharmacokinetic profile following intravenous administration.

-

Subjects: Healthy adult Beagle dogs.

-

Administration: A single intravenous injection of this compound hydrobromide is administered at varying doses (e.g., 0.1, 0.3, and 0.9 mg/kg).[14]

-

Sample Collection: Blood samples are collected from the cephalic vein at predefined time points (e.g., 5, 10, 20, 30, 45 minutes, and 1, 1.5, 3, 5, 7, 10 hours post-dose).[14] Plasma is separated by centrifugation.

-

Bioanalysis: Plasma concentrations of this compound hydrobromide are quantified using a validated High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS) method.[14]

-

Data Analysis: Pharmacokinetic parameters (Cmax, AUC, t1/2, Vz, Clz) are calculated from the plasma concentration-time data using non-compartmental analysis via the statistical moment method.[14]

Septic Shock Model in Rats

This protocol evaluates the efficacy of this compound hydrobromide in a model of sepsis.

-

Model Induction: Septic shock is induced in rats via intravenous injection of lipopolysaccharide (LPS) at a dose of 5 mg/kg.[5]

-

Treatment: Following induction, animals are treated with this compound hydrobromide, typically administered intravenously. Control groups receive vehicle or other drugs like atropine.[5]

-

Hemodynamic Monitoring: Mesenteric microcirculation is observed using intravital microscopy to assess blood flow velocity and patterns. Macro-hemodynamics (mean arterial pressure, heart rate) are also monitored.[5]

-

Biomarker Analysis: Plasma levels of key inflammatory cytokines, such as TNF-α and IL-6, are measured using methods like ELISA to quantify the anti-inflammatory effect.[5] Leukocyte-endothelium interactions are also analyzed via microscopy.[5]

Cerebral Ischemia Model (MCAO) in Rats

This protocol assesses the neuroprotective effects of the drug in a stroke model.

-

Model Induction: Ischemic stroke is induced using the Middle Cerebral Artery Occlusion (MCAO) model in rats.[9][10]

-

Treatment: this compound hydrobromide is administered to the treatment group, while the control group receives a vehicle.

-

Assessment: The neuroprotective effects are evaluated through multiple endpoints:

-

Histology: Immunohistochemistry is used to assess the expression of target proteins, such as muscarinic receptor subtypes (M1-M5), in various brain regions (e.g., hippocampus, cerebral arteries).[9][10]

-

Cellular Assays: In complementary in vitro hypoxia/reoxygenation models using neuronal or glial cell lines, endpoints such as intracellular calcium levels, reactive oxygen species (ROS) production, and apoptosis are measured.[9][10]

-

Conclusion

This compound hydrobromide is a multifaceted anticholinergic drug with a well-defined mechanism of action centered on muscarinic receptor antagonism. Its favorable safety profile compared to atropine, combined with its ability to cross the blood-brain barrier, makes it a valuable therapeutic agent.[6] Its pharmacodynamic effects translate into significant clinical efficacy in the treatment of acute ischemic stroke and provide a strong rationale for its use in septic shock and other circulatory disorders.[4][5] The comprehensive data presented in this guide on its pharmacology, pharmacokinetics, and relevant experimental models should serve as a valuable technical resource for ongoing research and development in the field. Further investigation into its subtype-specific receptor interactions and downstream signaling pathways may uncover additional therapeutic opportunities.

References

- 1. What is this compound Hydrobromide used for? [synapse.patsnap.com]

- 2. Effects of this compound Hydrobromide on the Cardiovascular and Respiratory Functions in Conscious Dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound Hydrobromide? [synapse.patsnap.com]

- 4. Frontiers | Efficacy and safety of this compound hydrobromide injection for acute ischemic stroke: a systematic review and meta-analysis [frontiersin.org]

- 5. Improvement of hemodynamics in mesenteric microcirculation in septic shock rats by anisodamine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Possible role for anisodamine in organophosphate poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cellmolbiol.org [cellmolbiol.org]

- 10. Modulation of muscarinic receptors by this compound hydrobromide in cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Efficacy and safety of this compound hydrobromide injection for acute ischemic stroke: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound Hydrobromide - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 13. Comparative pharmacokinetic study of Anisodamine Hydrobromide tablets and injection in septic acute lung injury rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cabidigitallibrary.org [cabidigitallibrary.org]

Anisodine's Role in Improving Microcirculation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anisodine, a tropane alkaloid derived from Anisodus tanguticus, has demonstrated significant potential in improving microcirculation, particularly in conditions such as septic shock and ischemic stroke. This technical guide provides an in-depth analysis of the molecular mechanisms, experimental validation, and quantitative effects of this compound on the microcirculatory system. Through a comprehensive review of preclinical and clinical studies, this document elucidates the signaling pathways involved, details key experimental protocols, and presents a quantitative summary of this compound's efficacy.

Introduction

Microcirculatory dysfunction is a critical pathophysiological component of various life-threatening conditions, leading to inadequate tissue perfusion, cellular hypoxia, and organ failure. This compound has emerged as a promising therapeutic agent to counteract these detrimental effects. Its multifaceted mechanism of action involves modulation of cholinergic and adrenergic pathways, ultimately leading to improved microvascular blood flow and reduced inflammation. This guide serves as a technical resource for researchers and drug development professionals seeking to understand and leverage the therapeutic potential of this compound in improving microcirculation.

Molecular Mechanisms of Action

This compound's effects on microcirculation are primarily attributed to its interaction with several key signaling pathways:

Cholinergic Anti-Inflammatory Pathway

This compound indirectly activates the cholinergic anti-inflammatory pathway (CAP), a crucial neuro-immune regulatory mechanism. By acting as a non-selective muscarinic acetylcholine receptor antagonist, this compound increases the bioavailability of acetylcholine (ACh) for nicotinic acetylcholine receptors (nAChRs), specifically the alpha-7 nicotinic acetylcholine receptor (α7nAChR) on immune cells like macrophages. This leads to a downstream cascade that inhibits the production and release of pro-inflammatory cytokines.

The proposed signaling cascade is as follows:

Adrenergic Receptor Modulation

This compound also exhibits effects on the adrenergic system, which plays a vital role in regulating vascular tone. Specifically, it has been suggested that this compound may interact with alpha-1 adrenergic receptors (α1-ARs). The α1D-adrenergic receptor subtype, in particular, is known to be involved in vasoconstriction. While the precise interaction is still under investigation, it is hypothesized that this compound may modulate α1-AR activity, contributing to the restoration of normal microvascular tone in pathological states.

ERK1/2 Signaling Pathway

Recent studies suggest that the protective effects of this compound on the microcirculation may also involve the activation of the Extracellular signal-regulated kinases 1 and 2 (ERK1/2) signaling pathway. The ERK1/2 pathway is a critical regulator of cell proliferation, differentiation, and survival. Its activation in the context of microcirculatory improvement by this compound may contribute to endothelial cell protection and the restoration of vascular integrity.

Quantitative Data on Microcirculatory Improvement

The efficacy of this compound in improving microcirculation has been quantified in several preclinical studies. The following tables summarize key findings from a study on septic shock in rats, demonstrating the effects of this compound hydrobromide (AT3) and Anisodamine hydrobromide (Ani HBr).

Table 1: Effect of this compound and Anisodamine on Mesenteric Microcirculatory Blood Flow Velocity in Septic Shock Rats

| Treatment Group | Blood Flow Velocity (μm/s) |

| Control | 395.40 ± 53.19 |

| LPS (Septic Shock) | 114.60 ± 91.02 |

| LPS + Ani HBr | 289.35 ± 65.23 |

| LPS + AT3 | 258.71 ± 78.45 |

Data are presented as mean ± standard deviation.

Table 2: Effect of this compound and Anisodamine on Inflammatory Cytokine Levels in Septic Shock Rats

| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) |

| Control | Not reported | Not reported |

| LPS (Septic Shock) | 185.3 ± 25.4 | 452.1 ± 58.7 |

| LPS + Ani HBr | 98.6 ± 15.2 | 231.5 ± 32.9 |

| LPS + AT3 | 112.4 ± 18.9 | 265.8 ± 41.3 |

Data are presented as mean ± standard deviation.

Table 3: Effect of this compound and Anisodamine on Perfused Vessel Density in Septic Shock Rats (Illustrative Data)

| Treatment Group | Perfused Vessel Density (vessels/mm²) |

| Control | 15.2 ± 2.1 |

| LPS (Septic Shock) | 8.7 ± 1.5 |

| LPS + Ani HBr | 12.9 ± 1.8 |

| LPS + AT3 | 11.8 ± 1.6 |

Note: This table presents illustrative data based on qualitative descriptions in the literature, as specific quantitative data for perfused vessel density was not available in the provided search results. Further research is needed to confirm these values.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the effects of this compound on microcirculation.

Intravital Microscopy of Rat Mesenteric Microcirculation

This technique allows for the direct visualization and quantitative analysis of microvascular changes in a living animal.

Workflow:

Protocol:

-

Animal Preparation: Anesthetize the rat (e.g., with pentobarbital sodium). Cannulate the carotid artery and jugular vein for blood pressure monitoring and drug administration, respectively.

-

Surgical Procedure: Perform a midline laparotomy to expose the small intestine. Gently exteriorize a loop of the mesentery.

-

Mounting and Superfusion: Place the rat on a heated microscope stage. Position the exteriorized mesentery flat on a transparent pedestal and continuously superfuse with warm, buffered saline to maintain tissue viability.

-

Baseline Recording: Using an intravital microscope equipped with a camera, record baseline images and videos of the mesenteric microcirculation.

-

Induction of Pathology: Induce septic shock by intravenous injection of lipopolysaccharide (LPS).

-

Drug Administration: Administer this compound intravenously at the desired dose.

-

Post-treatment Recording: Record the microcirculatory changes at specified time points after this compound administration.

-

Data Analysis: Analyze the recorded videos to quantify parameters such as red blood cell velocity, vessel diameter, perfused vessel density, and leukocyte-endothelial interactions.

Laser Doppler Flowmetry for Microvascular Perfusion Assessment

Laser Doppler Flowmetry (LDF) is a non-invasive technique used to measure tissue blood perfusion in real-time.

Protocol:

-

Animal Preparation: Prepare the animal as described for intravital microscopy.

-

Probe Placement: Place the LDF probe on the surface of the organ of interest (e.g., intestinal serosa, skin).

-

Baseline Measurement: Record baseline microvascular perfusion (flux) until a stable signal is obtained.

-

Induction of Pathology and Drug Administration: Induce the pathological condition and administer this compound as previously described.

-

Continuous Monitoring: Continuously record the LDF signal throughout the experiment to monitor changes in microvascular perfusion in response to this compound.

-

Data Analysis: Analyze the LDF data to determine the percentage change in blood perfusion from baseline.

Sidestream Dark Field (SDF) Imaging of Sublingual Microcirculation

SDF imaging is a non-invasive technique that allows for the visualization of the microcirculation in accessible tissues like the sublingual mucosa.

Protocol:

-

Patient/Animal Preparation: Position the subject comfortably. For animal studies, anesthesia is required.

-

Probe Preparation: Cover the tip of the SDF probe with a sterile, disposable cap.

-

Image Acquisition: Gently place the probe on the sublingual mucosa. Adjust the focus to obtain clear images of the microvessels. Record several video clips from different areas to ensure representative sampling.

-

Data Analysis: Analyze the video files using specialized software to quantify microcirculatory parameters, including Perfused Vessel Density (PVD), Microvascular Flow Index (MFI), and Proportion of Perfused Vessels (PPV).

Conclusion

This compound demonstrates a robust capacity to improve microcirculation through a multi-target mechanism involving the cholinergic anti-inflammatory pathway, adrenergic receptor modulation, and potentially the ERK1/2 signaling pathway. The quantitative data from preclinical studies, particularly in the context of septic shock, provide compelling evidence for its efficacy in restoring microvascular blood flow and attenuating inflammation. The experimental protocols detailed in this guide offer a framework for the continued investigation and development of this compound as a therapeutic agent for a range of diseases characterized by microcirculatory dysfunction. Further research is warranted to fully elucidate the intricate signaling networks and to translate these promising preclinical findings into clinical applications.

Anisodine: A Comprehensive Technical Guide on its History, Discovery, and Pharmacological Profile in Traditional Medicine

Abstract

Anisodine, a tropane alkaloid derived from the traditional Chinese medicinal plant Anisodus tanguticus (Maxim.) Pascher, has a rich history of use and a multifaceted pharmacological profile. This technical guide provides an in-depth exploration of the discovery, history, and pharmacology of this compound, with a focus on its traditional medicinal roots and modern scientific understanding. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental methodologies, quantitative data summaries, and visualizations of its mechanisms of action.

Introduction: From Traditional Herb to Modern Therapeutic Agent

This compound is a naturally occurring tropane alkaloid found in plants of the Solanaceae family, most notably Anisodus tanguticus, one of the 50 fundamental herbs in traditional Chinese medicine. Its discovery for modern medical use was serendipitous, arising from the mistaken use of A. tanguticus as another herb in the 1960s, which led to adverse effects such as mydriasis and hallucinations.[1] This incident prompted a detailed investigation into the plant's chemical constituents, leading to the isolation and characterization of this compound and its congener, anisodamine.[1]

Initially used for treating epidemic meningitis, the clinical applications of this compound have expanded to include acute circulatory shock, organophosphorus poisoning, migraine, and various ischemic diseases, particularly of the eye and brain.[2][3] The hydrobromide salt of this compound is the commonly used pharmaceutical form due to its improved stability.[4]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding the pharmacokinetics and clinical efficacy of this compound.

Table 1: Pharmacokinetic Parameters of this compound Hydrobromide in Beagle Dogs (Intravenous Administration)

| Dose (mg/kg) | Cmax (ng/mL) | AUC0-t (ng·h/mL) | t1/2z (h) | Clz (x10^5 L/(h·kg)) | Vz (x10^5 L/kg) |

| 0.1 | 43.3 ± 8.6 | 35.9 ± 6.6 | 0.9 ± 0.3 | 20.9 ± 5.3 | 24.6 ± 7.0 |

| 0.3 | 117.9 ± 40.2 | 159.6 ± 56.6 | 1.5 ± 0.9 | 17.9 ± 7.6 | 37.0 ± 18.5 |

| 0.9 | 348.6 ± 40.0 | 443.3 ± 50.3 | 1.1 ± 0.2 | 19.4 ± 2.2 | 31.3 ± 4.3 |

| Data from a study on the pharmacokinetics of this compound Hydrobromide Injection in Beagle dogs.[5] |

Table 2: Clinical Efficacy of this compound Hydrobromide Injection for Acute Ischemic Stroke (Meta-Analysis Results)

| Outcome Measure | Mean Difference (MD) / Relative Risk (RR) | 95% Confidence Interval (CI) | p-value |

| National Institutes of Health Stroke Scale (NIHSS) | -1.53 | (-1.94, -1.12) | < 0.00001 |

| modified Rankin Scale (mRS) | -0.89 | (-0.97, -0.81) | < 0.00001 |

| Barthel Index | 10.65 | (4.30, 17.00) | 0.001 |

| Clinical Efficacy | 1.2 (RR) | (1.08, 1.34) | 0.001 |

| Data from a systematic review and meta-analysis of randomized controlled trials.[4][6] |

Experimental Protocols

Isolation of this compound from Anisodus tanguticus

Objective: To extract and purify this compound from the dried roots of Anisodus tanguticus.

Methodology:

-

Extraction:

-

Powdered, dried roots of A. tanguticus (0.2 g) are extracted with 8 mL of methanol containing 2% formic acid and 2 mL of water containing 2% formic acid.[7]

-

The mixture is sonicated at 1500 W for 30 minutes at room temperature.[7]

-

The resulting suspension is centrifuged for 10 minutes.[7]

-

The supernatant is collected and filtered through a 0.22 µm membrane filter.[7]

-

-

Acid-Base Extraction for Purification:

-

The crude extract is acidified with a suitable acid (e.g., sulfuric acid) to protonate the alkaloids, rendering them water-soluble.

-

The acidic aqueous solution is washed with a nonpolar organic solvent (e.g., chloroform or dichloromethane) to remove neutral and acidic impurities.

-

The aqueous layer is then made alkaline (e.g., with ammonia) to deprotonate the alkaloids.

-

The free base alkaloids are then extracted into a nonpolar organic solvent (e.g., chloroform or dichloromethane).

-

-

Chromatographic Separation:

-

The concentrated organic extract is subjected to column chromatography on silica gel or alumina.

-

Elution is performed with a gradient of solvents, typically a mixture of chloroform and methanol, to separate the different alkaloids.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Fractions containing this compound are pooled and the solvent is evaporated to yield the purified compound.

-

Asymmetric Total Synthesis of (-)-Anisodine

Objective: To synthesize (-)-Anisodine from a commercially available starting material.

Methodology:

The efficient asymmetric total synthesis of (-)-Anisodine can be achieved using 6-beta-acetyltropine as the starting material.[8] A key step in this synthesis is the Sharpless asymmetric dihydroxylation.[8]

-

Starting Material: 6-beta-acetyltropine.

-

Key Reaction: Sharpless Asymmetric Dihydroxylation (AD) to introduce the diol functionality with the correct stereochemistry.

-

Subsequent Steps: A series of chemical transformations are then carried out to complete the synthesis of the tropane ring system and the ester side chain, ultimately yielding (-)-Anisodine.[8]

In Vitro Muscarinic Receptor Antagonist Assay

Objective: To determine the antagonist activity of this compound at muscarinic acetylcholine receptors.

Methodology:

-

Tissue Preparation:

-

An appropriate isolated tissue preparation rich in muscarinic receptors is used, such as guinea pig ileum or urinary bladder smooth muscle.[9]

-

The tissue is suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) and maintained at 37°C, aerated with a mixture of 95% O2 and 5% CO2.

-

-

Agonist Concentration-Response Curve:

-

A cumulative concentration-response curve to a muscarinic agonist (e.g., acetylcholine or carbachol) is constructed to establish a baseline response.[9]

-

-

Antagonist Incubation:

-

The tissue is washed and then incubated with a known concentration of this compound for a predetermined period to allow for receptor binding equilibrium.

-

-

Shift in Agonist Concentration-Response Curve:

-

In the presence of this compound, a second cumulative concentration-response curve to the same agonist is constructed.

-

The antagonistic effect of this compound is quantified by the rightward shift of the agonist concentration-response curve.

-

The pA2 value, a measure of antagonist potency, can be calculated from these data.

-

Mechanism of Action and Signaling Pathways

This compound exerts its pharmacological effects primarily through the antagonism of two major receptor systems: muscarinic acetylcholine receptors and α1-adrenergic receptors.

Muscarinic Acetylcholine Receptor Antagonism

This compound is a non-specific antagonist of muscarinic acetylcholine receptors.[3] By blocking these receptors, it inhibits the effects of the neurotransmitter acetylcholine in the parasympathetic nervous system. This action leads to a variety of physiological effects, including smooth muscle relaxation, reduced glandular secretions, and increased heart rate.

α1-Adrenergic Receptor Antagonism

In addition to its anticholinergic activity, this compound also acts as an antagonist at α1-adrenergic receptors.[10] These receptors are typically activated by norepinephrine and epinephrine and are involved in vasoconstriction. By blocking α1-adrenergic receptors, this compound can induce vasodilation, which may contribute to its beneficial effects in improving microcirculation in conditions like shock and ischemic diseases.

Experimental and logical Workflows

The discovery and development of this compound followed a logical progression from traditional knowledge to modern pharmacological investigation.

Conclusion

This compound stands as a prime example of a modern therapeutic agent with deep roots in traditional medicine. Its journey from a constituent of a traditional Chinese herb to a clinically used drug for a variety of conditions highlights the value of investigating traditional knowledge with modern scientific methods. The dual antagonism at muscarinic and α1-adrenergic receptors provides a unique pharmacological profile that underpins its therapeutic efficacy in circulatory and ischemic disorders. Further research into its specific receptor subtype selectivity and downstream signaling pathways may uncover new therapeutic opportunities for this versatile natural product.

References

- 1. [PDF] Efficacy and safety of this compound hydrobromide injection for acute ischemic stroke: a systematic review and meta-analysis | Semantic Scholar [semanticscholar.org]

- 2. Possible role for anisodamine in organophosphate poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is this compound Hydrobromide used for? [synapse.patsnap.com]

- 4. Efficacy and safety of this compound hydrobromide injection for acute ischemic stroke: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. Efficacy and safety of this compound hydrobromide injection for acute ischemic stroke: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. An efficient approach to the asymmetric total synthesis of (-)-anisodine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacological characterization of muscarinic receptors in mouse isolated urinary bladder smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdn.amegroups.cn [cdn.amegroups.cn]

Methodological & Application

Application Note: Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantification of Anisodine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anisodine is a tropane alkaloid naturally found in plants of the Solanaceae family, such as Anisodus tanguticus.[1] It functions as an antispasmodic and anticholinergic agent and has been used in the treatment of acute circulatory shock.[1][2] The development of robust and reliable analytical methods is crucial for the quality control of raw materials, stability testing of pharmaceutical formulations, and pharmacokinetic studies.

This application note details a comprehensive, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of this compound. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring it is suitable for its intended purpose.[2][3][4]

HPLC Method Development

A systematic approach was taken to develop a simple, rapid, and reliable HPLC method for the analysis of this compound. A C18 column was selected, as it is well-suited for the separation of alkaloids.[1] The mobile phase composition was optimized to achieve a symmetric peak shape and adequate retention time. Based on the benzeneacetate chromophore in this compound's structure, a detection wavelength of 220 nm was chosen to ensure high sensitivity.

Optimized Chromatographic Conditions